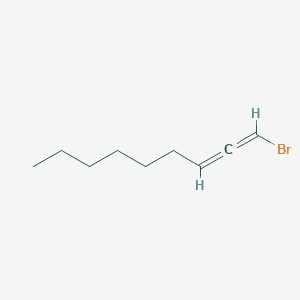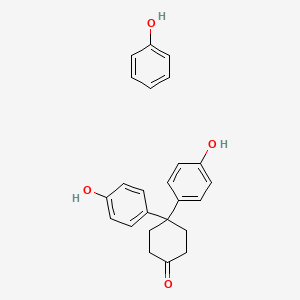
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol is an organic compound with the molecular formula C18H18O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol typically involves the reaction of phenol with cyclohexanone under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The process involves heating the reactants to a temperature that promotes the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-performance materials, such as resins and coatings.
Wirkmechanismus
The mechanism by which 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol exerts its effects involves interactions with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenyl rings.
4,4’-Dihydroxybenzophenone: Another compound with hydroxyphenyl groups but with a different central core.
4,4’-Dihydroxybiphenyl: Similar hydroxyphenyl groups but connected by a biphenyl linkage.
Uniqueness
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol is unique due to its cyclohexanone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous .
Eigenschaften
CAS-Nummer |
873776-32-0 |
|---|---|
Molekularformel |
C24H24O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4,4-bis(4-hydroxyphenyl)cyclohexan-1-one;phenol |
InChI |
InChI=1S/C18H18O3.C6H6O/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;7-6-4-2-1-3-5-6/h1-8,19-20H,9-12H2;1-5,7H |
InChI-Schlüssel |
WFEBIBPUDTUPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


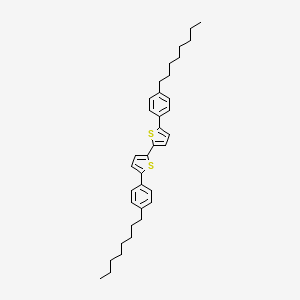
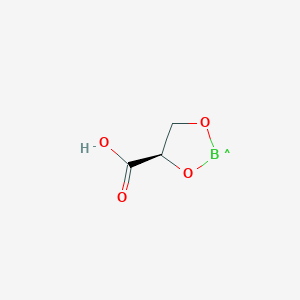
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)

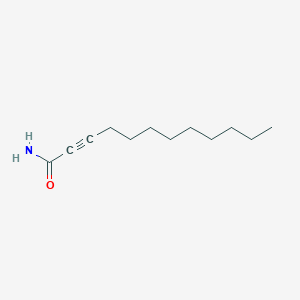
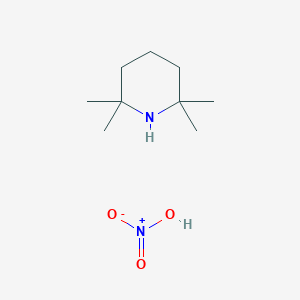
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
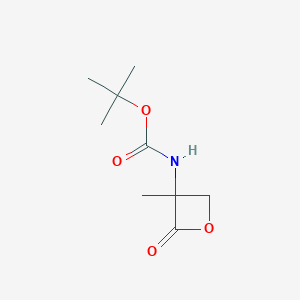
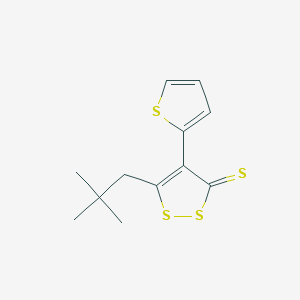
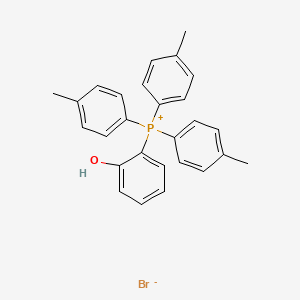
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
